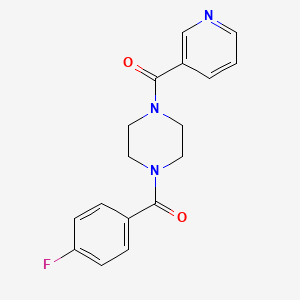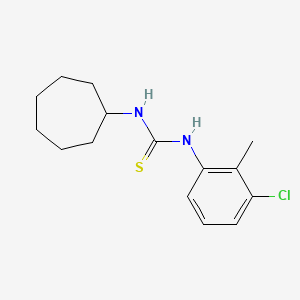
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide, also known as EMPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPP is a synthetic compound that belongs to the isoxazolecarboxamide family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用机制
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is a signaling molecule that is involved in various cellular processes, including inflammation. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide increases the levels of cAMP, which can reduce inflammation and improve symptoms in various diseases.
Biochemical and Physiological Effects
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. In a study using a mouse model of asthma, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide was shown to reduce airway inflammation and improve lung function. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has also been shown to reduce inflammation in a rat model of COPD and improve symptoms in a mouse model of psoriasis.
实验室实验的优点和局限性
One advantage of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its specificity for PDE4 inhibition. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have minimal effects on other PDE isoforms, which reduces the risk of off-target effects. However, one limitation of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has potential future directions in the development of therapeutics for various diseases. One potential direction is the development of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide analogs that have improved solubility and pharmacokinetic properties. Another potential direction is the use of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in combination with other therapeutics to enhance its anti-inflammatory effects. Additionally, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide could be studied for its potential effects on other diseases that involve inflammation, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which can reduce inflammation and improve symptoms in various diseases. While 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has advantages and limitations for lab experiments, it has potential future directions in the development of therapeutics for various diseases.
合成方法
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide can be synthesized through a multistep process that involves the reaction of 4-phenoxyphenylacetic acid with thionyl chloride to form 4-phenoxyphenylacetyl chloride. This intermediate is then reacted with 5-methyl-3-phenylisoxazole-4-carboxylic acid to form 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide.
科学研究应用
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications, including its ability to inhibit the activity of a protein called PDE4. PDE4 is involved in the regulation of inflammation and plays a role in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has the potential to reduce inflammation and improve symptoms in these diseases.
属性
IUPAC Name |
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-17-18(13(2)24-21-17)19(22)20-14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVGVGNWOHELAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)
![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)


![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)


![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)